5,6,8,9-Tetrahydrooxepino[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5,6,8,9-Tetrahydrooxepino[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a fused ring system combining oxepine and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,8,9-Tetrahydrooxepino[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . This process facilitates the formation of the fused heterocyclic system.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
5,6,8,9-Tetrahydrooxepino[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepinone derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with altered electronic properties.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different physical and chemical properties.
Scientific Research Applications
5,6,8,9-Tetrahydrooxepino[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as inhibitors of specific enzymes or receptors.
Materials Science: Its fused ring system can be utilized in the design of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of 5,6,8,9-Tetrahydrooxepino[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit protein tyrosine kinases, which play a crucial role in cell signaling pathways . The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking their activity and affecting downstream signaling processes.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar fused ring system and exhibits comparable biological activities.
Pyrido[2,3-d]pyrimidin-7-one: Another related compound with a different substitution pattern, also known for its biological activity.
Uniqueness
5,6,8,9-Tetrahydrooxepino[4,5-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific ring fusion and the presence of both oxepine and pyrimidine moieties. This structural feature imparts distinct electronic and steric properties, making it a valuable scaffold for the development of new compounds with diverse applications.
Properties
Molecular Formula |
C8H10N2O3 |
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Molecular Weight |
182.18 g/mol |
IUPAC Name |
5,6,8,9-tetrahydro-1H-oxepino[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C8H10N2O3/c11-7-5-1-3-13-4-2-6(5)9-8(12)10-7/h1-4H2,(H2,9,10,11,12) |
InChI Key |
UVZANEDREJZLNY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC2=C1C(=O)NC(=O)N2 |
Origin of Product |
United States |
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